molecular formula C10H12N2O3 B1342983 Ethyl 3-(carbamoylamino)benzoate

Ethyl 3-(carbamoylamino)benzoate

Cat. No.: B1342983
M. Wt: 208.21 g/mol
InChI Key: PFYJFSBYXRULHC-UHFFFAOYSA-N
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Description

Ethyl 3-(carbamoylamino)benzoate is a benzoic acid derivative with a carbamoylamino (-NH-C(O)-NH₂) substituent at the 3-position of the aromatic ring and an ethyl ester group at the carboxylate position. It is primarily utilized in research settings, including organic synthesis intermediates and pharmacological studies, though specific applications are less documented compared to its structural analogs .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 3-(carbamoylamino)benzoate

InChI

InChI=1S/C10H12N2O3/c1-2-15-9(13)7-4-3-5-8(6-7)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14)

InChI Key

PFYJFSBYXRULHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: Ethyl 4-(Carbamoylamino)Benzoate

  • Structure: The 4-positional isomer, ethyl 4-(carbamoylamino)benzoate (DFP00173), shares the same functional groups but differs in substitution position.
  • Biological Activity: DFP00173 selectively inhibits aquaporin-3 (AQP3) channels in marine fish spermatozoa, reducing water and glycerol permeability . No direct evidence exists for AQP3 inhibition by the 3-isomer, suggesting positional isomerism critically influences target specificity.
  • Synthetic Utility : Both isomers serve as intermediates for urea-linked compounds, but the 4-isomer is more frequently reported in pharmacological studies .

Substituent Variations: Ethyl 4-(Dimethylamino)Benzoate

  • Structure: Replaces the carbamoylamino group with a dimethylamino (-N(CH₃)₂) group at the 4-position.
  • Reactivity : Demonstrates higher reactivity as a co-initiator in resin cements compared to methacrylate derivatives, achieving superior degrees of conversion and physical properties in polymer matrices .
  • Applications: Widely used in photopolymerization, whereas ethyl 3-(carbamoylamino)benzoate lacks documented use in material science .

Functional Group Diversity: Ethyl 3-(2',4'-Dihydroxyphenylazo)Benzoate

  • Structure: Features an azo (-N=N-) linkage instead of the carbamoylamino group.
  • Properties: Functions as a diazonium dye with strong absorbance in visible light, unlike the non-chromophoric carbamoylamino derivative .
  • Synthesis Challenges: Diazotization of ethyl 3-aminobenzoate (precursor to both compounds) requires careful protection of reactive groups to avoid decomposition, highlighting the sensitivity of functional group transformations .

Halogenated Derivatives: Ethyl 3-(2-Chloroethylcarbamoylamino)Benzoate

  • Structure : Incorporates a 2-chloroethyl group on the urea moiety (CAS 470476-90-5).
  • This derivative is studied for targeted drug delivery but lacks published efficacy data .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent Position Functional Group Key Properties/Applications Reference
This compound 3 -NH-C(O)-NH₂ Research intermediate, limited bioactivity data
Ethyl 4-(carbamoylamino)benzoate 4 -NH-C(O)-NH₂ AQP3 inhibitor (DFP00173)
Ethyl 4-(dimethylamino)benzoate 4 -N(CH₃)₂ High reactivity in photopolymerization
Ethyl 3-(2',4'-dihydroxyphenylazo)benzoate 3 -N=N- (azo) Diazonium dye, UV-Vis applications
Ethyl 3-(2-chloroethylcarbamoylamino)benzoate 3 -NH-C(O)-NH-CH₂CH₂Cl Potential alkylating agent

Research Findings and Implications

  • Positional Isomerism: The 4-carbamoylamino isomer (DFP00173) shows targeted bioactivity, while the 3-isomer remains understudied. This suggests that minor structural changes can drastically alter biological relevance .
  • Functional Group Impact: Carbamoylamino derivatives exhibit moderate hydrogen-bonding capacity, making them less reactive than dimethylamino analogs but more stable than azo dyes .
  • Synthetic Challenges: Diazotization and urea-forming reactions require precise conditions, as seen in the decomposition risks of unprotected aminobenzoates .

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